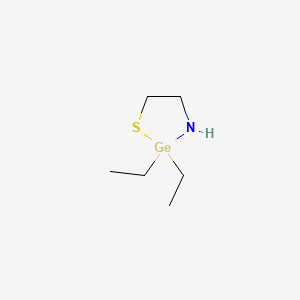
1,3,2-Thiazagermolidine, 2,2-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Thiazagermolidine, 2,2-diethyl- is an organogermanium compound that features a unique thiazagermolidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 2,2-diethyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then heated to facilitate the formation of the thiazagermolidine ring.
Industrial Production Methods
Industrial production of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
1,3,2-Thiazagermolidine, 2,2-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Germanium dioxide and other oxides.
Reduction: Germanium hydrides.
Substitution: Substituted thiazagermolidine derivatives.
科学研究应用
1,3,2-Thiazagermolidine, 2,2-diethyl- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and as a drug delivery vehicle.
Industry: Utilized in the production of advanced materials and coatings.
作用机制
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. The compound can also interact with cellular pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3,2-Thiazastannolidine, 2,2-diethyl-: Similar structure but contains tin instead of germanium.
1,3,2-Thiazaphospholidine, 2,2-diethyl-: Contains phosphorus instead of germanium.
1,3,2-Thiazasilolidine, 2,2-diethyl-: Contains silicon instead of germanium.
Uniqueness
1,3,2-Thiazagermolidine, 2,2-diethyl- is unique due to the presence of germanium, which imparts distinct chemical and physical properties. Germanium’s ability to form stable bonds with carbon and other elements makes this compound particularly versatile in various applications.
属性
CAS 编号 |
41235-10-3 |
|---|---|
分子式 |
C6H15GeNS |
分子量 |
205.89 g/mol |
IUPAC 名称 |
2,2-diethyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C6H15GeNS/c1-3-7(4-2)8-5-6-9-7/h8H,3-6H2,1-2H3 |
InChI 键 |
MAJNNTYRQIJOJW-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge]1(NCCS1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



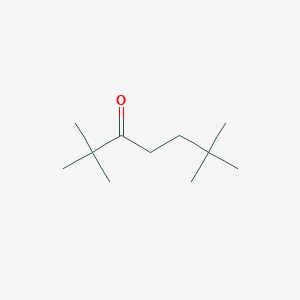
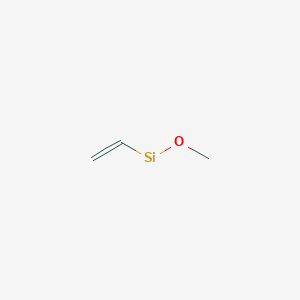

![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)


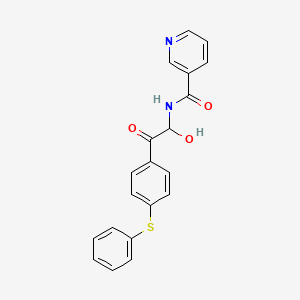

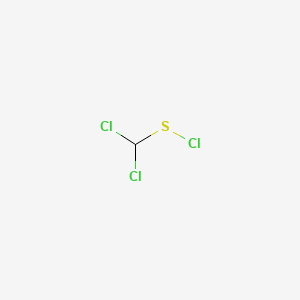

![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)


